
Dichloro(1,10-phenanthroline)zinc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dichloro(1,10-phenanthroline)zinc is a coordination compound where zinc is bonded to two chlorine atoms and a bidentate ligand, 1,10-phenanthroline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dichloro(1,10-phenanthroline)zinc can be synthesized through the reaction of zinc chloride with 1,10-phenanthroline in an appropriate solvent. The reaction typically involves dissolving zinc chloride in a solvent such as ethanol or methanol, followed by the addition of 1,10-phenanthroline. The mixture is then stirred and heated to facilitate the formation of the complex. The resulting product is usually isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Dichloro(1,10-phenanthroline)zinc can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be replaced by other ligands, such as phosphines or amines, under suitable conditions.
Oxidation and Reduction Reactions: The zinc center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The 1,10-phenanthroline ligand can coordinate with other metal centers, forming polynuclear complexes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines, amines, and other nucleophiles. These reactions typically occur in polar solvents like ethanol or acetonitrile.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used to oxidize or reduce the zinc center.
Coordination Reactions: Additional metal salts and coordinating solvents are used to facilitate the formation of polynuclear complexes.
Major Products Formed
Substitution Reactions: Products include new zinc complexes with different ligands.
Oxidation and Reduction Reactions: Products include zinc complexes with altered oxidation states.
Coordination Reactions: Products include polynuclear zinc complexes with multiple metal centers.
Wissenschaftliche Forschungsanwendungen
Dichloro(1,10-phenanthroline)zinc has several scientific research applications:
Wirkmechanismus
The mechanism of action of dichloro(1,10-phenanthroline)zinc involves its ability to coordinate with other molecules through its zinc center and 1,10-phenanthroline ligand. This coordination can alter the electronic properties of the compound, making it an effective catalyst or a useful material in various applications. The zinc center can also participate in redox reactions, further enhancing its versatility .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dichloro(2,9-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dimethyl-1,10-phenanthroline)zinc
- Dichloro(4,7-dibromo-1,10-phenanthroline)zinc
Uniqueness
Dichloro(1,10-phenanthroline)zinc is unique due to its specific ligand structure, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it particularly effective in certain catalytic and material science applications .
Eigenschaften
Molekularformel |
C12H8Cl2N2Zn |
|---|---|
Molekulargewicht |
316.5 g/mol |
IUPAC-Name |
dichlorozinc;1,10-phenanthroline |
InChI |
InChI=1S/C12H8N2.2ClH.Zn/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-8H;2*1H;/q;;;+2/p-2 |
InChI-Schlüssel |
CXONNWOFFVKDLI-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.Cl[Zn]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




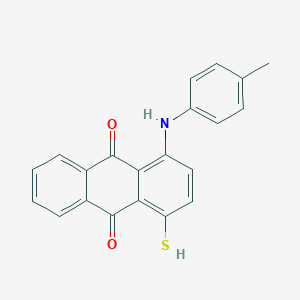
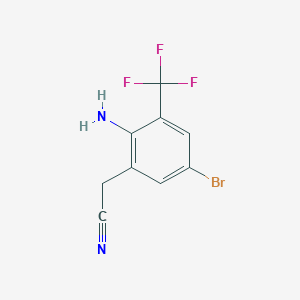

![5-Trimethylsilanylethynyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13131779.png)
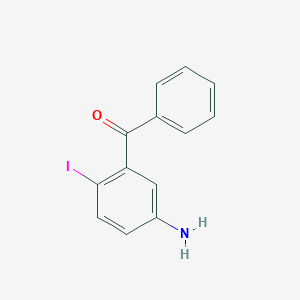

![(1R,4S,7S,9S)-4-[(5-bromo-1-tert-butylbenzotriazol-4-yl)methyl]-7-methyl-4-(2-phenoxyethyl)-8-oxa-2-azatetracyclo[7.7.0.02,7.011,16]hexadeca-11,13,15-trien-3-one](/img/structure/B13131800.png)
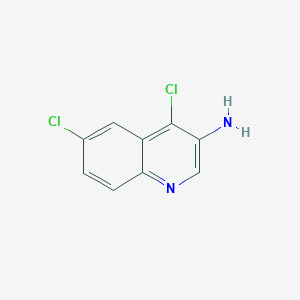
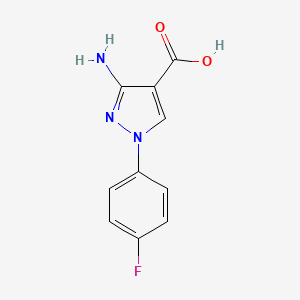


![[2,2'-Bithiophene]-3-carbonitrile](/img/structure/B13131835.png)
